2',4',6'-Trihydroxyacetophenone monohydrate
CAS No.: 249278-28-2
Cat. No.: VC3717132
Molecular Formula: C8H10O5
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249278-28-2 |
|---|---|
| Molecular Formula | C8H10O5 |
| Molecular Weight | 186.16 g/mol |
| IUPAC Name | 1-(2,4,6-trihydroxyphenyl)ethanone;hydrate |
| Standard InChI | InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2 |
| Standard InChI Key | GDSIBPPJKSBCMF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1O)O)O.O |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)O)O.O |
Introduction
The correct IUPAC name for the compound is 1-(2,4,6-trihydroxyphenyl)ethan-1-one monohydrate, though it is rarely referenced by this systematic name in practice . Instead, researchers typically use one of its numerous synonyms, with 2',4',6'-trihydroxyacetophenone monohydrate being the most widely accepted in modern scientific literature.
Physical and Chemical Properties
Basic Physical Properties
2',4',6'-Trihydroxyacetophenone monohydrate exists as a light yellow powder under standard conditions . Its physical state and appearance are consistent with many aromatic compounds of similar structure.
The compound demonstrates a well-defined melting point range of 219-221 °C according to multiple sources, providing a reliable parameter for identity confirmation and purity assessment . This relatively high melting point is indicative of the strong intermolecular forces present in the crystalline structure.
A comprehensive overview of the physical properties of 2',4',6'-trihydroxyacetophenone monohydrate is presented in Table 1.
The variation in reported boiling point values (333.2±22.0 °C versus 257.07 °C) highlights the challenges in determining accurate physical constants for compounds that may decompose before reaching their theoretical boiling point . The higher value likely represents a calculated theoretical boiling point, while the lower estimate may account for practical limitations.
Chemical Properties and Reactivity
The chemical behavior of 2',4',6'-trihydroxyacetophenone monohydrate is largely determined by its functional groups—three phenolic hydroxyl groups and one ketone group. These functional groups confer both acidic and hydrogen-bonding properties to the molecule.
The predicted pKa value of 7.76±0.23 suggests moderate acidity for the phenolic hydroxyl groups . This property is particularly relevant for its behavior in aqueous solutions and its potential for ionization under physiological conditions.
The compound's estimated LogP value of 1.472 indicates moderate lipophilicity . This balanced hydrophilic-lipophilic character has implications for its solubility profile and potential for membrane permeability in biological systems.
Solubility and Stability
The solubility profile of 2',4',6'-trihydroxyacetophenone monohydrate varies across different solvents, with conflicting reports regarding its water solubility. While one source describes it as "very slightly" soluble in water, another indicates it is "soluble in water" . This apparent contradiction may reflect concentration-dependent solubility behavior or differences in experimental conditions.
Table 2 summarizes the solubility characteristics across various solvents:
| Solvent | Solubility | Source Reference |
|---|---|---|
| DMSO | Sparingly soluble | |
| Ethanol | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | Very slightly to soluble |
Regarding stability, 2',4',6'-trihydroxyacetophenone monohydrate is reported to be stable under recommended storage conditions . The compound should be stored below +30°C to maintain its chemical integrity over extended periods . This storage recommendation suggests moderate stability without special handling requirements beyond standard laboratory conditions.
Applications and Uses
Mass Spectrometry Applications
The most significant application of 2',4',6'-trihydroxyacetophenone monohydrate lies in analytical chemistry, particularly as a matrix compound for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) .
In MALDI-MS analysis, the purity of matrix compounds is critically important as "organic or trace metal contamination causes adverse effects during crystallization, ionization or measurement" . 2',4',6'-Trihydroxyacetophenone monohydrate has been specifically developed to meet the "demanding requirements of today's challenging applications" in mass spectrometry .
The compound's effectiveness as a MALDI matrix stems from its ability to:
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Absorb laser energy efficiently at common MALDI laser wavelengths
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Transfer this energy to analyte molecules
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Facilitate ionization of analytes
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Form homogeneous crystals with analytes
As noted in mass spectrometry reviews, this compound has been specifically applied to the analysis of carbohydrates and glycoconjugates, representing an important tool in glycobiology research .
Research Findings
Analytical Chemistry Applications
In mass spectrometry research, 2',4',6'-trihydroxyacetophenone monohydrate has been specifically cited in reviews covering the application of MALDI mass spectrometry to the analysis of carbohydrates and glycoconjugates . This suggests its particular utility for analyzing these classes of biomolecules, which are often challenging to characterize due to their structural complexity and heterogeneity.
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